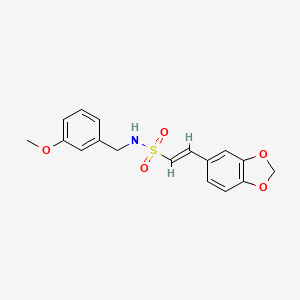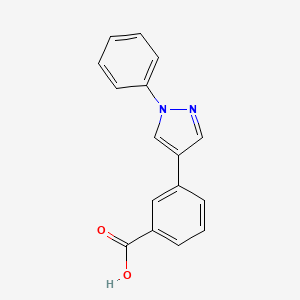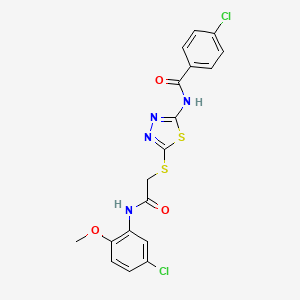
(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, or BMDES for short, is a synthetic drug compound which has been used in laboratory experiments for a variety of purposes. It is a member of the benzodioxole family of compounds, which are known to have a wide range of biological activities. BMDES has been studied extensively over the past few decades and has been found to possess a number of unique properties which make it an attractive option for use in scientific research.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized and characterized zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. These compounds, including variants of (E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, exhibited properties useful for photodynamic therapy, an alternative therapy in cancer treatment. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents : Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were investigated for their in vitro antiproliferative activity against various tumor cell lines. Among them, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed the highest antiproliferative activity. This highlights the potential of such compounds in developing new lead anticancer agents (Motavallizadeh et al., 2014).
Antimicrobial and Enzyme Inhibitor Activities : Alyar et al. (2018) focused on new Schiff bases derived from sulfamethoxazole and their metal complexes, investigating their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. Their findings revealed significant antimicrobial and enzyme inhibition activities, indicating potential applications in relevant therapeutic areas (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Cancer Therapeutics and Molecular Docking Studies : A study by Putri et al. (2021) synthesized a compound similar to "this compound" and investigated its potential as an anti-breast cancer agent through molecular docking studies. The results indicated promising potential for development as an anti-breast cancer compound (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).
Sensor Development for Metal Ion Detection : Hussain et al. (2018) synthesized a series of compounds, including variants of the mentioned chemical, for the selective detection of gallium (Ga3+) ions. They developed a sensor probe based on these compounds, demonstrating their utility in environmental and biological sample analysis (Hussain, Asiri, Arshad, & Rahman, 2018).
properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-15-4-2-3-14(9-15)11-18-24(19,20)8-7-13-5-6-16-17(10-13)23-12-22-16/h2-10,18H,11-12H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHANPOTKFFKB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)
![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)
![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)


![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)
